N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrimidine ring substituted with a phenoxy group at the 2-position and a diphenylacetamide moiety at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyridine and α-bromoketones under specific reaction conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol derivatives and suitable leaving groups.
Formation of the Diphenylacetamide Moiety: The diphenylacetamide moiety can be synthesized through the reaction of diphenylacetic acid with appropriate amines under amide bond-forming conditions, such as using acyl halides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or pyrimidine ring positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Phenol derivatives, halides, nucleophiles, electrophiles, solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at specific positions on the pyrimidine or phenoxy rings.
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but have a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds have a pyrimidine ring with a pyridin-2-yl substituent and exhibit similar biological activities.
Uniqueness
N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenoxy and diphenylacetamide moieties enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)27-20-16-25-24(26-17-20)29-21-14-8-3-9-15-21/h1-17,22H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXXLPLLNHWWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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